3-CHLORO-N'-[(1E,2E)-2-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}ETHYLIDENE]BENZOHYDRAZIDE
Overview
Description
3-CHLORO-N’-[(1E,2E)-2-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated benzohydrazide moiety and a formamido-imino ethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’-[(1E,2E)-2-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}ETHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzohydrazide with 3-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then subjected to further reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N’-[(1E,2E)-2-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}ETHYLIDENE]BENZOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atoms in the structure make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3-CHLORO-N’-[(1E,2E)-2-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}ETHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’-[(1E,2E)-2-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-N’-[(1E)-1-(2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE
- 3-CHLORO-N’-[(E)-(2-CHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE
- 3-CHLORO-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
3-CHLORO-N’-[(1E,2E)-2-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}ETHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the formamido-imino ethylidene linkage and the presence of multiple chlorine atoms
Properties
IUPAC Name |
3-chloro-N-[(E)-[(2E)-2-[(3-chlorobenzoyl)hydrazinylidene]ethylidene]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-13-5-1-3-11(9-13)15(23)21-19-7-8-20-22-16(24)12-4-2-6-14(18)10-12/h1-10H,(H,21,23)(H,22,24)/b19-7+,20-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSECNHWLHPYBKD-OKXCLTPOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC=NNC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C=N/NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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